2-(2-Isopropyl-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC16800895

Molecular Formula: C16H22BF3O2

Molecular Weight: 314.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22BF3O2 |

|---|---|

| Molecular Weight | 314.2 g/mol |

| IUPAC Name | 4,4,5,5-tetramethyl-2-[2-propan-2-yl-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C16H22BF3O2/c1-10(2)12-9-11(16(18,19)20)7-8-13(12)17-21-14(3,4)15(5,6)22-17/h7-10H,1-6H3 |

| Standard InChI Key | ZWRIKQXBHPGKLL-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C(C)C |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

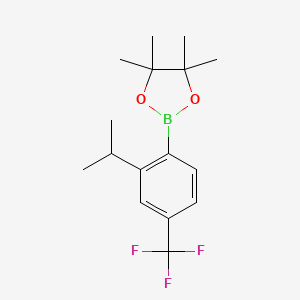

The compound’s molecular formula is C₁₆H₂₂BF₃O₂, with a molecular weight of 314.2 g/mol. Its structure integrates a 2-isopropyl-4-(trifluoromethyl)phenyl group attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring (Fig. 1). The dioxaborolane ring stabilizes the boron center through chelation, reducing its susceptibility to hydrolysis and oxidation—a critical feature for handling and storage.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂BF₃O₂ |

| Molecular Weight | 314.2 g/mol |

| CAS Number | VC16800895 (proprietary) |

| Boron Content | ~3.4% |

| Stability | Air- and moisture-sensitive |

The trifluoromethyl group enhances electron-withdrawing effects, polarizing the boron atom and increasing its electrophilicity. This property facilitates transmetallation reactions in cross-coupling processes.

Synthesis and Scalability

Synthetic Pathways

Industrial synthesis typically involves a multi-step sequence starting with functionalized arenes. A common route includes:

-

Lithiation/Borylation: Reaction of 2-isopropyl-4-(trifluoromethyl)bromobenzene with a lithium base (e.g., LDA) followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

-

Purification: Chromatographic or recrystallization methods to achieve >95% purity.

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | -78°C to 25°C |

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | None (uncatalyzed borylation) |

| Yield | 72–85% |

Continuous flow reactors have emerged as a scalable alternative to batch processes, improving reaction control and reducing byproduct formation. These systems enable precise temperature modulation and rapid mixing, critical for exothermic borylation steps.

Mechanistic Insights and Reactivity

Borylation Mechanisms

The compound acts as a boron donor in Suzuki-Miyaura cross-coupling reactions, transferring its aryl group to palladium-activated substrates. The mechanism proceeds via:

-

Oxidative Addition: Aryl halide activation by Pd(0) to form Pd(II) intermediates.

-

Transmetallation: Boron-to-palladium aryl transfer, facilitated by the dioxaborolane’s Lewis acidity.

-

Reductive Elimination: Formation of the biaryl product and Pd(0) regeneration.

The trifluoromethyl group’s electron-withdrawing nature accelerates transmetallation by polarizing the B–C bond, while the isopropyl substituent minimizes steric hindrance at the ortho position.

Applications in Organic Synthesis

Pharmaceutical Intermediates

| Application | Target Product | Key Advantage |

|---|---|---|

| Antiviral Drugs | Protease Inhibitors | Enhanced bioavailability |

| OPVs | Poly(fluorene-bithiophene) | High hole mobility |

| OLEDs | Emissive layer dopants | Color purity |

| Precaution | Recommendation |

|---|---|

| Storage | Under nitrogen, -20°C |

| Personal Protective Gear | Nitrile gloves, goggles |

| Spill Management | Inert absorbent, no water |

Recent Advances and Future Directions

Recent studies focus on enantioselective borylation using chiral variants of the dioxaborolane scaffold. For instance, Pd-catalyzed asymmetric coupling with α-branched alkyl halides has achieved enantiomeric excesses >90%, expanding its utility in chiral drug synthesis. Future research may explore:

-

Green Chemistry: Solvent-free borylation using mechanochemical methods.

-

Bioorthogonal Applications: Designing water-stable derivatives for in vivo labeling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume